2-Methyl-4-(1-naphthyloxy)aniline
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Overview
Description
2-Methyl-4-(1-naphthyloxy)aniline is a chemical compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . It belongs to the family of anilines and is characterized by the presence of a naphthyloxy group attached to the aniline ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-naphthyloxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with 1-naphthol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-naphthyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the naphthyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
Scientific Research Applications
2-Methyl-4-(1-naphthyloxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In proteomics research for studying protein interactions and functions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-naphthyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitroaniline: A precursor in the synthesis of 2-Methyl-4-(1-naphthyloxy)aniline.
1-Naphthol: Another precursor used in the synthesis.
4-(1-Naphthyloxy)aniline: A compound with a similar structure but lacking the methyl group.
Uniqueness
This compound is unique due to the presence of both a naphthyloxy group and a methyl group on the aniline ring. This structural feature imparts specific chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-naphthalen-1-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-11-14(9-10-16(12)18)19-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBOCYPEZYGXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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